N,N'-dibutylphthalamide
Description
N,N'-Dibutylphthalamide is a phthalamide derivative characterized by two butyl groups attached to the nitrogen atoms of the phthalic acid diamide backbone. Its molecular structure consists of a benzene ring with two amide (-CONH-) groups at the 1,2-positions, each substituted with a butyl chain. Phthalamides generally exhibit moderate polarity due to the amide groups, with alkyl substituents influencing solubility, thermal stability, and reactivity. The butyl groups in this compound likely enhance lipophilicity compared to shorter-chain analogs, making it suitable for applications in polymer synthesis, agrochemicals, or as a solvent additive .
Properties
IUPAC Name |
1-N,2-N-dibutylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-5-11-17-15(19)13-9-7-8-10-14(13)16(20)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALJQXBUHJNONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1C(=O)NCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19532-96-8 | |
| Record name | N,N′-Dibutylphthalamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MM2F3M5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dibutylphthalamide can be synthesized through the amidation of phthalic anhydride with dibutylamine. The reaction typically involves heating phthalic anhydride with dibutylamine in an organic solvent such as toluene or xylene. The reaction mixture is refluxed for several hours, and the product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of N,N’-dibutylphthalamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibutylphthalamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with alkyl halides can introduce different alkyl groups into the phthalimide ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, potassium hydroxide (KOH)
Major Products: The major products formed from these reactions include phthalic acid derivatives, amines, and substituted phthalimides .
Scientific Research Applications
N,N’-Dibutylphthalamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-dibutylphthalamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of GSK-3β, an enzyme involved in various cellular processes . The compound binds to the active site of the enzyme, preventing its normal function and leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between N,N'-dibutylphthalamide and analogous compounds:
Key Comparative Analyses
Substituent Effects on Physicochemical Properties
- Alkyl Chain Length: N,N′-Dimethylphthalamide (methyl groups) has a lower molecular weight (192.22 g/mol) and higher polarity compared to this compound, which likely exhibits reduced water solubility but enhanced compatibility with nonpolar matrices .
- Backbone Differences : N,N-Dibutylacetamide, with a single acetamide backbone, lacks the aromatic rigidity of phthalamides. This results in lower thermal stability but broader solvent miscibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
